2-piperazin-1-yl-1H-pyrimidin-6-one
CAS No.: 55745-84-1
Cat. No.: VC21531625
Molecular Formula: C8H12N4O
Molecular Weight: 180.21g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 55745-84-1 |
---|---|
Molecular Formula | C8H12N4O |
Molecular Weight | 180.21g/mol |
IUPAC Name | 2-piperazin-1-yl-1H-pyrimidin-6-one |
Standard InChI | InChI=1S/C8H12N4O/c13-7-1-2-10-8(11-7)12-5-3-9-4-6-12/h1-2,9H,3-6H2,(H,10,11,13) |
Standard InChI Key | IJVBGXJBSYJQQE-UHFFFAOYSA-N |
SMILES | C1CN(CCN1)C2=NC=CC(=O)N2 |
Canonical SMILES | C1CN(CCN1)C2=NC=CC(=O)N2 |
Chemical Structure and Properties
2-Piperazin-1-yl-1H-pyrimidin-6-one is characterized by a heterocyclic structure featuring the fusion of a piperazine ring with a pyrimidine moiety. This structural arrangement confers unique physicochemical properties that contribute to its biological activities.
Basic Chemical Information
The compound 2-piperazin-1-yl-1H-pyrimidin-6-one has been thoroughly characterized through various spectroscopic and analytical methods. The basic chemical information is summarized in Table 1.
Table 1: Chemical Properties of 2-Piperazin-1-yl-1H-Pyrimidin-6-One
Property | Value |
---|---|
CAS Number | 55745-84-1 |
Molecular Formula | C₈H₁₂N₄O |
Molecular Weight | 180.21 g/mol |
IUPAC Name | 2-piperazin-1-yl-1H-pyrimidin-6-one |
The molecular structure features a six-membered pyrimidine ring with an oxygen at the 6-position forming a ketone group, while the piperazine ring is attached at the 2-position. This arrangement creates a molecule with multiple nitrogen atoms that can participate in hydrogen bonding, contributing to its biological activity and solubility characteristics.
Physicochemical Properties
The compound exhibits moderate water solubility due to the presence of multiple nitrogen atoms that can form hydrogen bonds with water molecules. Its solubility profile in various organic solvents makes it amenable to different synthetic manipulations and formulation approaches. The presence of both basic (piperazine) and acidic (pyrimidine) moieties contributes to its amphoteric behavior, allowing for interactions with various biological targets.
Synthesis Methods
The synthesis of 2-piperazin-1-yl-1H-pyrimidin-6-one has been approached through various methods, each with its own advantages and limitations. Understanding these synthetic pathways is crucial for optimizing production and ensuring high purity.
Laboratory Scale Synthesis
The laboratory synthesis of 2-piperazin-1-yl-1H-pyrimidin-6-one typically involves nucleophilic substitution reactions. A common approach includes the reaction of a suitably activated pyrimidine derivative with piperazine under appropriate conditions. The reaction generally proceeds through the displacement of a leaving group at the 2-position of the pyrimidine ring by the nucleophilic nitrogen of piperazine.
Industrial Production Methods
Industrial methods for synthesizing 2-piperazin-1-yl-1H-pyrimidin-6-one often employ multi-step synthesis processes. These methods typically utilize continuous flow reactors to optimize yield and purity, addressing challenges in large-scale production. Recent innovations have focused on developing more efficient and economical approaches, particularly for pharmaceutical applications .
A recently developed four-step synthesis process offers significant improvements in efficiency and purity. This approach includes careful control of reagent equivalents and reaction conditions to minimize by-product formation, followed by effective purification techniques. This optimized process can achieve purity levels exceeding 99% while reducing production costs by 25-30% .
Biological Activity
2-Piperazin-1-yl-1H-pyrimidin-6-one exhibits diverse biological activities, making it a compound of significant interest in drug discovery and development. Its activities span enzyme inhibition, anticancer effects, and neuropharmacological properties.
Enzyme Inhibition Properties
One of the most notable biological activities of 2-piperazin-1-yl-1H-pyrimidin-6-one is its enzyme inhibitory properties. Research has demonstrated that this compound can act as an acetylcholinesterase inhibitor, a property relevant for potential treatment of Alzheimer's disease. By inhibiting the enzyme responsible for breaking down acetylcholine, the compound may enhance cholinergic neurotransmission in the brain.
Related derivatives of the compound have also shown selective monoamine oxidase A (MAO-A) inhibitory activity. Compounds such as 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-(4-nitrophenyl)piperazine-1-carbodithioate and 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-benzhydrylpiperazine-1-carbodithioate have demonstrated significant inhibitory effects on MAO-A, suggesting potential applications in the treatment of depression .
Anticancer Activity
2-Piperazin-1-yl-1H-pyrimidin-6-one has demonstrated promising anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines at relatively low concentrations, suggesting potential applications in cancer therapy.
Table 2: Anticancer Activity of 2-Piperazin-1-yl-1H-Pyrimidin-6-One Against Selected Cancer Cell Lines
Cancer Cell Line | IC₅₀ Value | Comparison Standard |
---|---|---|
Various cancer cell lines | Not specified in source | Comparable to established chemotherapeutics like Olaparib |
The anticancer mechanism is believed to involve interaction with specific molecular targets that regulate cell proliferation and survival. The structural features of the compound, particularly the arrangement of nitrogen atoms and the ketone group, appear to be crucial for its interaction with these targets.
Neuropharmacological Effects
The structural similarity of 2-piperazin-1-yl-1H-pyrimidin-6-one to components of certain antidepressants and anxiolytics suggests potential neuropharmacological applications. The compound is structurally related to the key intermediate used in the synthesis of buspirone, a medication for generalized anxiety disorder .
The piperazine moiety found in 2-piperazin-1-yl-1H-pyrimidin-6-one is a common structural feature in many psychoactive drugs, contributing to their ability to interact with neurotransmitter receptors and transporters. This structural similarity suggests that the compound or its derivatives may have applications in treating neurological and psychiatric conditions .
Mechanism of Action
The biological effects of 2-piperazin-1-yl-1H-pyrimidin-6-one stem from its ability to interact with specific molecular targets. Understanding these interactions is crucial for optimizing its therapeutic potential.
Structure-Activity Relationships
The biological activity of 2-piperazin-1-yl-1H-pyrimidin-6-one is closely tied to its structural features. The presence of the piperazine ring confers basic properties and provides a point of interaction with various biological targets. The pyrimidine moiety, with its aromatic character and hydrogen bond acceptors, further contributes to the compound's ability to interact with proteins and enzymes.
Modifications to the basic structure, such as substitutions on the piperazine ring or alterations to the pyrimidine moiety, can significantly affect the compound's biological activity. For example, derivatives with specific substituents have shown enhanced selectivity for particular enzyme targets, demonstrating the potential for structural optimization to improve therapeutic properties .
Comparison with Similar Compounds
Comparing 2-piperazin-1-yl-1H-pyrimidin-6-one with structurally similar compounds provides insights into the relationship between structure and activity, guiding future drug development efforts.
Structural Analogues
Several compounds share structural similarities with 2-piperazin-1-yl-1H-pyrimidin-6-one, including various pyrimidine derivatives and compounds containing the piperazine moiety. One such compound is 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one, which differs primarily in the replacement of the piperazine ring with a piperidine ring and the position of the ketone group.
Another related group includes the 2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives, which have been investigated for their monoamine oxidase inhibitory activity. These compounds feature more complex substituents on the basic piperazine-pyrimidine scaffold .
Activity Comparison
The activity profile of 2-piperazin-1-yl-1H-pyrimidin-6-one can be compared with that of structurally similar compounds to understand the impact of specific structural features on biological activity. While comprehensive comparative data is limited in the available sources, some patterns can be discerned.
The selective MAO-A inhibitory activity observed in certain derivatives suggests that specific structural modifications can enhance selectivity for particular targets. This selectivity is crucial for developing drugs with improved efficacy and reduced side effects .
Research Applications
The diverse properties of 2-piperazin-1-yl-1H-pyrimidin-6-one make it valuable for various research applications, from drug development to broader scientific investigations.
Drug Development
2-Piperazin-1-yl-1H-pyrimidin-6-one serves as an important scaffold for drug development, particularly in the areas of neurodegenerative diseases, cancer therapy, and psychiatric disorders. Its ability to inhibit acetylcholinesterase makes it relevant for Alzheimer's disease research, while its anticancer properties suggest applications in oncology.
The compound's structural similarity to components of buspirone, a medication used for generalized anxiety disorder, highlights its potential relevance for developing new anxiolytic agents. The optimization of its synthesis process, as described in recent research, further enhances its value for pharmaceutical applications .
Chemical Biology
Beyond its direct therapeutic applications, 2-piperazin-1-yl-1H-pyrimidin-6-one serves as a valuable tool for chemical biology research. Its well-defined structure and specific biological activities make it useful for studying enzyme mechanisms and cellular signaling pathways.
The compound can be utilized as a chemical probe to investigate the role of specific enzymes in various biological processes. By selectively inhibiting these enzymes, researchers can gain insights into their functions and the consequences of their dysregulation in disease states.
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